molecular formula C15H19N3O2S B500249 N-(8-quinolinyl)-1-azepanesulfonamide CAS No. 942358-87-4

N-(8-quinolinyl)-1-azepanesulfonamide

Cat. No.: B500249
CAS No.: 942358-87-4
M. Wt: 305.4g/mol
InChI Key: REHXRFGYJOBCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-Quinolinyl)-1-azepanesulfonamide is a sulfonamide derivative featuring an 8-quinolinyl moiety linked to a seven-membered azepane ring via a sulfonamide bridge. The quinoline core enables metal chelation, while the azepane ring may enhance solubility and influence binding interactions due to its conformational flexibility .

Properties

CAS No.

942358-87-4

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4g/mol

IUPAC Name

N-quinolin-8-ylazepane-1-sulfonamide

InChI

InChI=1S/C15H19N3O2S/c19-21(20,18-11-3-1-2-4-12-18)17-14-9-5-7-13-8-6-10-16-15(13)14/h5-10,17H,1-4,11-12H2

InChI Key

REHXRFGYJOBCRN-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

Compound Core Structure Substituent Biological Target
N-(8-Quinolinyl)-1-azepanesulfonamide 8-Quinolinyl + azepane Azepane sulfonamide Inferred: Enzymes/cancer
N-(8-Quinolinyl)methanesulfonamide 8-Quinolinyl + methane Methanesulfonamide Bacterial MetAPs
Compound 9a () 8-Quinolinyl + triazole Propargyl-triazole Cancer cell lines
Selectivity and Toxicity
  • Selectivity: Compounds like 9a () show low toxicity to normal cells, a trait likely shared by this compound due to analogous targeting mechanisms .
  • Toxicity Risks : Methanesulfonamide derivatives () may face off-target effects if chelation disrupts human metalloenzymes, whereas azepane’s bulk could reduce such interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.